molecular formula C10H8BrNO B6254812 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile CAS No. 683222-21-1

7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile

Cat. No.: B6254812
CAS No.: 683222-21-1
M. Wt: 238.1
InChI Key:
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Description

7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile typically involves the bromination of a precursor benzopyran compound. One common method is the bromination of 3,4-dihydro-2H-1-benzopyran-1-carbonitrile using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzopyran ring can be oxidized to form different functional groups, such as ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products Formed

    Substitution: 7-substituted-3,4-dihydro-1H-2-benzopyran-1-carbonitrile derivatives.

    Reduction: 3,4-dihydro-1H-2-benzopyran-1-amine.

    Oxidation: 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid.

Scientific Research Applications

7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and nitrile group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-3,4-dihydro-1H-2-benzopyran-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

    7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carbonitrile: Similar structure but with a fluorine atom instead of bromine.

    3,4-dihydro-1H-2-benzopyran-1-carbonitrile: Lacks the halogen substituent.

Uniqueness

The presence of the bromine atom in 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carbonitrile can enhance its reactivity and potential biological activity compared to its chloro or fluoro analogs. The bromine atom can also influence the compound’s physical properties, such as solubility and stability.

Properties

CAS No.

683222-21-1

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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